2-(3-Hydroxyazetidin-3-yl)acetonitrile

Description

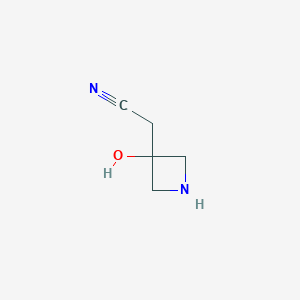

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-hydroxyazetidin-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c6-2-1-5(8)3-7-4-5/h7-8H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKZGFSAIUSQTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(CC#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Hydroxyazetidin 3 Yl Acetonitrile and Analogous Azetidine Frameworks

Strategies for Azetidine (B1206935) Ring Construction

The synthesis of the azetidine ring can be broadly categorized into several key strategies, including cyclization reactions, cycloaddition reactions, and addition methodologies for derivatization. These approaches offer versatile pathways to a wide array of substituted azetidines.

Cyclization Reactions in Azetidine Synthesis

Cyclization reactions are a cornerstone of azetidine synthesis, typically involving the formation of a carbon-nitrogen bond to close the four-membered ring. These methods often start from acyclic precursors containing the requisite atoms and functional groups.

Intramolecular SN2 reactions are a frequently employed method for constructing the azetidine ring. nih.gov This approach involves a nitrogen nucleophile attacking a carbon atom bearing a suitable leaving group, leading to the formation of the cyclic structure. nih.gov The precursors for these reactions are typically γ-amino compounds where the amino group is separated from a carbon with a leaving group by a three-carbon chain. Common leaving groups include halides and mesylates. nih.gov

For instance, the synthesis of azetidines can be achieved through the intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate. The reaction proceeds via an internal nucleophilic attack of the nitrogen atom on the carbon bearing the bromine atom, resulting in the formation of the azetidine ring. This method highlights the utility of haloalkanes in preparing the azetidine core structure.

Amino alcohols are versatile precursors for the synthesis of azetidines. The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate intramolecular cyclization. A general approach involves the N-alkylation of a primary amine with a protected β-amino alcohol, followed by activation of the hydroxyl group and subsequent base-induced ring closure.

A series of enantiomerically pure N,N-disubstituted β-amino alcohols have been successfully converted to 2,3-cis-disubstituted azetidinic amino acids. arkat-usa.org The key steps in this synthesis involve the chlorination of the β-amino alcohol with thionyl chloride to afford a mixture of regioisomeric β-amino chlorides. arkat-usa.org This mixture can be equilibrated to the more stable secondary chloride by heating in a solvent like DMF. arkat-usa.org The subsequent intramolecular anionic ring-closure provides the fully protected azetidine derivative. arkat-usa.org

| Precursor Type | Key Transformation | Resulting Azetidine |

| γ-Haloamines | Intramolecular SN2 displacement | Substituted azetidines |

| β-Amino alcohols | Conversion of -OH to a leaving group, followed by intramolecular cyclization | Substituted azetidines |

| cis-3,4-Epoxy amines | La(OTf)3-catalyzed intramolecular aminolysis | 3-Hydroxyazetidines |

A notable method for the synthesis of 3-hydroxyazetidine hydrochloride involves the reaction of tert-butylamine with epichlorohydrin. google.com This is followed by a sequence of cyclization, acetylation, and deacetylation to yield the desired product. google.com Another approach utilizes the cyclization of an azanol intermediate, which is generated from the ring-opening of epichlorohydrin with an amine like benzylamine. google.com The protecting group on the nitrogen is then removed via hydrogenolysis to afford 3-hydroxyazetidine. google.com

Furthermore, lanthanide (III) trifluoromethanesulfonates, such as La(OTf)3, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce 3-hydroxyazetidines in high yields. nih.gov This method is tolerant of various functional groups. nih.gov

While less common, thermal isomerization can be a viable route to certain azetidine derivatives. In some cases, kinetically favored, smaller ring systems can be thermally rearranged to the thermodynamically more stable azetidine ring. An example of this is the thermal isomerization of certain 2-(bromomethyl)aziridine-2-carboxylic acid esters to the corresponding 3-bromoazetidine-3-carboxylic acid derivatives. This rearrangement provides a pathway to functionalized azetidines that can be further elaborated.

Cycloaddition Reactions for Azetidine Formation

Cycloaddition reactions, particularly [2+2] cycloadditions, are powerful tools for the direct construction of the azetidine ring from two unsaturated components. These reactions can offer high levels of stereocontrol and are often used to create highly functionalized azetidines.

The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a classic and versatile method for the preparation of β-lactams (azetidin-2-ones). mdpi.com While this produces an oxidized form of the azetidine ring, the resulting β-lactam can be a useful precursor for further derivatization. Ketenes are typically generated in situ from acyl chlorides and a tertiary amine. mdpi.com

More recently, visible light-mediated [2+2] photocycloaddition reactions have emerged as a mild and efficient method for azetidine synthesis. rsc.org For example, an iridium photocatalyst can be used to promote the reaction between 2-isoxazoline-3-carboxylates and alkenes to yield a variety of functionalized azetidines. rsc.org This method is notable for its broad substrate scope and tolerance of various functional groups. rsc.org These reactions can proceed through a triplet energy transfer mechanism. rsc.org

| Cycloaddition Type | Reactants | Product |

| Staudinger Synthesis | Ketene + Imine | β-Lactam (Azetidin-2-one) |

| Aza Paternò–Büchi Reaction | Imine + Alkene | Azetidine |

| Photocatalytic [2+2] Cycloaddition | 2-Isoxazoline-3-carboxylate + Alkene | Functionalized Azetidine |

The aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition of an imine and an alkene, provides direct access to the azetidine ring. This reaction has been utilized in both intermolecular and intramolecular variants to construct complex azetidine-containing scaffolds.

Aza-Michael Addition Methodologies for Azetidine Derivatization

The aza-Michael addition is a powerful method for the formation of carbon-nitrogen bonds and can be applied to the derivatization of pre-existing azetidine frameworks. mdpi.com This conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound is a versatile strategy for introducing functional groups onto the azetidine ring. mdpi.comnih.gov

A relevant example is the synthesis of 3-substituted azetidine derivatives starting from (N-Boc-azetidin-3-ylidene)acetate. mdpi.comresearchgate.net This α,β-unsaturated ester can undergo aza-Michael addition with various heterocyclic amines in the presence of a base like DBU to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comresearchgate.netbohrium.com This approach has been used to introduce a range of heterocyclic moieties at the 3-position of the azetidine ring. mdpi.comresearchgate.net

| Michael Acceptor | Nucleophile | Product |

| (N-Boc-azetidin-3-ylidene)acetate | Heterocyclic Amines | 3-(Heterocyclyl)-3-(acetoxymethyl)azetidines |

While a direct synthesis of 2-(3-hydroxyazetidin-3-yl)acetonitrile is not prominently described, a plausible synthetic route can be inferred from existing methodologies. For instance, N-substituted-3-cyanoazetidine derivatives can be prepared from the corresponding azetidin-3-ol. google.com This two-step process involves the reaction of the 3-hydroxyazetidine with an alkylsulfonyl halide, followed by reaction with an alkali metal cyanide in the presence of a phase transfer catalyst to introduce the cyano group. google.com Applying a similar strategy, one could envision the synthesis of this compound by first constructing the 3-hydroxyazetidine core and then introducing the acetonitrile (B52724) moiety at the 3-position through a nucleophilic substitution or a related transformation.

Synthesis of Azetidine Amino Acid Derivatives via Aza-Michael Processes

A prominent strategy for synthesizing substituted azetidines is the aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. This method is particularly effective for creating azetidine amino acid derivatives. A common approach involves the reaction of N-heterocycles with methyl 2-(azetidin-3-ylidene)acetate. The synthesis begins with the Horner–Wadsworth–Emmons reaction of N-Boc-azetidin-3-one, catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to form the necessary α,β-unsaturated ester. This intermediate then undergoes an aza-Michael addition with various heterocyclic amines, yielding functionalized 3-substituted 3-(acetoxymethyl)azetidines google.comgoogle.comscispace.com.

The reaction is versatile, accommodating a range of NH-heterocycles as nucleophiles. High-to-excellent yields (up to 93%) have been reported, demonstrating the efficiency of this method under mild conditions google.com.

| NH-Heterocycle Donor | Base/Catalyst | Solvent | Yield |

|---|---|---|---|

| Indazole | DBU | Acetonitrile | 93% |

| 1,2,3-Benzotriazole | K₂CO₃ | Acetonitrile | 76% (total) |

| 3-(3-Trifluoromethyl)-1H-pyrazole | DBU | Acetonitrile | High |

Regioselective Considerations in Aza-Michael Azetidine Synthesis

When the nucleophilic NH-heterocycle possesses multiple potential sites for addition (tautomeric forms), regioselectivity becomes a critical consideration. For instance, the aza-Michael reaction of indazole with methyl (N-Boc-azetidine-3-ylidene)acetate can theoretically produce two regioisomers, the N-1 and N-2 adducts google.com. Research has shown that DBU-catalyzed reactions of 1H-indazole with enones can proceed regioselectively to yield 1-substituted 1H-indazoles google.com.

Similarly, the reaction with 1,2,3-benzotriazole in the presence of potassium carbonate leads to a mixture of N-1 and N-2 regioisomers. In one reported case, these isomers were formed in an approximate 4:3 ratio google.com. The differentiation between these regioisomers often requires advanced analytical techniques, such as 2D NMR spectroscopy (¹H-¹⁵N HMBC and ¹H-¹H NOESY experiments), to unambiguously determine the point of attachment to the azetidine core google.com. In contrast, the reaction with 1,2,4-triazole can be highly regioselective, favoring the N-1 adduct, particularly in DBU-catalyzed reactions google.com.

Functionalization and Derivatization Routes Leading to the this compound Core

Achieving the specific structure of this compound requires precise methods for introducing the hydroxyl and nitrile functionalities onto the azetidine ring.

Incorporation of the Nitrile Moiety in Azetidine Structures

The nitrile group is a valuable functional group in medicinal chemistry, often enhancing binding affinity and improving pharmacokinetic profiles chemrxiv.org. Several synthetic routes allow for its incorporation into azetidine structures.

One direct method involves the N-cyanomethylation of a secondary aniline derived from a β-amino alcohol, followed by mesylation and base-induced ring closure to form N-aryl-2-cyanoazetidines. Another approach involves the reaction of N-allyl amino diols, which can be converted over several steps, including an N-alkylation with bromoacetonitrile, to yield trisubstituted azetidines bearing a nitrile-derived functional group nih.gov.

A highly relevant synthesis for structures analogous to the target compound is the Horner-Wadsworth-Emmons reaction between tert-butyl 3-oxoazetidine-1-carboxylate and diethyl (cyanomethyl)phosphonate. This reaction, using potassium tert-butoxide as a base, yields tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, which features the exocyclic acetonitrile moiety nih.gov. This intermediate is pivotal for creating compounds like baricitinib and showcases a key strategy for installing the cyanomethylene group nih.gov.

Introduction and Manipulation of the Hydroxyl Group on Azetidine Cores

The tertiary hydroxyl group at the C3 position is a key structural feature. A common and effective method for its introduction is the nucleophilic addition of organometallic reagents to a C3-ketone. For example, 1-benzyloxycarbonyl azetidin-3-one can react with Grignard reagents to form 3-hydroxy-azetidine derivatives google.com. This approach allows for the simultaneous formation of the C3-hydroxyl group and a new carbon-carbon bond at that position.

Another strategy involves the intramolecular aminolysis of epoxides. Lanthanide (III) triflates, such as La(OTf)₃, have been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to afford 3-hydroxyazetidines in high yields nih.govchemrxiv.org. This cyclization method is tolerant of various functional groups, including acid-sensitive ones like Boc and PMB protecting groups, as well as functionalities like nitriles nih.govchemrxiv.org. The synthesis often starts from amino alcohols, which are converted to epoxy amines before the Lewis acid-catalyzed cyclization.

| Substrate (cis-3,4-epoxy amine) | Solvent | Conditions | Yield |

|---|---|---|---|

| N-Benzyl protected | DCE | Reflux, 2.5 h | 81% |

| N-Boc protected | DCE | Reflux, 2.5 h | High |

| Substrate with Nitrile group | DCE | Reflux, 2.5 h | High |

Multi-step Synthetic Sequences for Azetidine Intermediates

The synthesis of complex azetidine-containing molecules often requires multi-step sequences that carefully build up the desired functionality. These pathways typically involve protection-deprotection steps, ring formation, and subsequent functional group interconversions.

The synthesis of the MEK inhibitor Cobimetinib provides an excellent example of a multi-step sequence to generate a complex 3-hydroxyazetidine intermediate.

One reported route involves a strain-release-driven homologation of boronic esters. This modular method uses an azabicyclo[1.1.0]butane derivative, which, after lithiation and reaction with a boronic ester, undergoes a 1,2-migration to form an N-H azetidinyl boronic ester. This intermediate can be further functionalized. For the synthesis of a Cobimetinib precursor, the N-H azetidine is acylated, and the boronic ester is oxidized to introduce the required hydroxyl group, leading to the target alcohol in a short, stereoselective sequence scispace.comnih.gov.

Another pathway detailed in patent literature starts from (2S)-2-piperidinecarboxylic acid. Through a series of reactions including acyl cyanation, hydrolysis, esterification, and Boc protection, a keto-ester intermediate is formed. This intermediate undergoes an addition reaction with nitromethane, followed by reduction of the nitro and ester groups to yield an amino alcohol. This diol is then cyclized using an azo reagent and an organic phosphine (a Mitsunobu-type reaction) to form the key intermediate, (2S)-1-tert-butoxycarbonyl-2-(3-hydroxyazetidin-3-yl)piperidine, which is subsequently condensed with the aromatic side chain to complete the synthesis of Cobimetinib google.com.

A third approach utilizes a Grignard reaction. (R)-N-Boc-2-bromopiperidine is converted into a Grignard reagent, which then reacts with 1-carbobenzoxy azetidine-3-one. This step constructs the core 3-hydroxy-3-piperidyl-azetidine structure. Subsequent deprotection and amidation steps lead to the final Cobimetinib molecule google.com. These examples underscore the strategic, multi-step nature of synthesizing complex pharmaceutical agents built around an azetidine core.

Example: Azetidine Fragment Synthesis in GLPG1690 Pathways

The synthesis of complex pharmaceutical agents often requires the efficient incorporation of specialized building blocks. GLPG1690 (Ziritaxestat), a first-in-class autotaxin inhibitor developed for idiopathic pulmonary fibrosis, features a key 3-hydroxyazetidine moiety. nih.gov The specific fragment in GLPG1690 is 2-(3-hydroxyazetidin-1-yl)-2-oxoethyl, which is analogous to the title compound but substituted at the nitrogen atom of the azetidine ring.

The construction of this fragment within the broader synthesis of GLPG1690 highlights a common industrial strategy: the coupling of a pre-formed, functionalized azetidine with a larger molecular scaffold. The synthesis involves the formation of an amide bond between 3-hydroxyazetidine and a piperazine-linked acetic acid derivative. This approach relies on the commercial availability of 3-hydroxyazetidine hydrochloride, which is typically prepared via multi-step sequences starting from epichlorohydrin and an amine, followed by cyclization and deprotection steps. google.comwipo.int This modular strategy allows for the late-stage introduction of the azetidine ring, which is advantageous for optimizing the properties of drug candidates.

Chemical Reactivity and Transformation Pathways of 2 3 Hydroxyazetidin 3 Yl Acetonitrile and Its Congeners

Reactions Involving the Hydroxyl Functionality

The tertiary alcohol in 2-(3-Hydroxyazetidin-3-yl)acetonitrile is a key site for functional group manipulation. Its reactivity is typical of tertiary alcohols, though potentially influenced by the adjacent strained ring system.

The oxidation of the tertiary hydroxyl group on the azetidine (B1206935) ring is a challenging transformation. Standard oxidation conditions that are effective for primary and secondary alcohols often fail or lead to decomposition products with tertiary alcohols. However, specific methods can be employed. In some cases, oxidative processes may lead to ring cleavage rather than simple oxidation to a ketone. For instance, the oxidative opening of a diol on a related bicyclic system containing a β-lactam fused to a seven-membered ring has been achieved using lead tetraacetate, which suggests that strong oxidants can cleave bonds adjacent to the hydroxyl-bearing carbon. mdpi.com

While direct oxidation of the 3-hydroxyazetidine moiety to a 3-oxoazetidine is not commonly reported for this specific compound, related transformations on similar structures provide insight into potential pathways. The synthesis of 2-azetidinones (β-lactams) often involves cycloaddition reactions, and subsequent modifications can target the substituents on the ring. researchgate.netresearchgate.net For the target molecule, achieving oxidation to the corresponding 3-oxo-3-(cyanomethyl)azetidine would require specialized reagents that can handle tertiary alcohols without causing degradation of the strained azetidine ring.

| Reactant | Reagent/Conditions | Product | Yield | Reference |

| Bicyclic diol precursor | Lead tetraacetate | cis-β-lactam | Not specified | mdpi.com |

| Chiral imines | Acetoxyketene, then LiOH | 3-hydroxy-2-azetidinones | 90-95% (hydrolysis step) | mdpi.com |

This table illustrates related oxidative or hydroxyl-involved transformations in azetidine chemistry due to the scarcity of direct oxidation data for the title compound.

Reactions Involving the Nitrile Functionality

The nitrile group (—C≡N) is a versatile functional group that can undergo various transformations, most notably reduction to a primary amine.

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. chemguide.co.uk This reaction can be achieved using several methods, including catalytic hydrogenation or treatment with strong hydride-reducing agents. wikipedia.orgorganic-chemistry.org

Catalytic hydrogenation is an economical and widely used method. wikipedia.org The nitrile is treated with hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, palladium, or platinum. chemguide.co.ukwikipedia.org This process converts the carbon-nitrogen triple bond into a primary amine (R-CH₂NH₂). wikipedia.org

Alternatively, stoichiometric reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for nitrile reduction. chemguide.co.uk The reaction is typically carried out in an ethereal solvent like diethyl ether, followed by an acidic workup to yield the primary amine. chemguide.co.uk Other reagents such as diborane or sodium borohydride in the presence of a catalyst can also be employed. wikipedia.orgorganic-chemistry.org A potential side reaction during nitrile reduction is the formation of secondary and tertiary amines, although conditions can be optimized to favor the primary amine product. wikipedia.org

| Reagent Class | Specific Reagent(s) | Typical Conditions | Product |

| Hydride Agents | Lithium aluminium hydride (LiAlH₄) | Diethyl ether, followed by acid workup | Primary amine |

| Hydride Agents | Diborane (B₂H₆) | N/A | Primary amine |

| Catalytic Hydrogenation | H₂ with Raney Nickel, Pd, or Pt catalyst | Elevated temperature and pressure | Primary amine |

| Borohydride Systems | Sodium borohydride (NaBH₄) with CoCl₂ | Alcoholic solvents | Primary amine |

| Borane Complexes | Ammonia borane | Thermal decomposition | Primary amine |

This table presents common reagents for the reduction of nitriles to primary amines, which are applicable to this compound.

Ring Transformations and Rearrangements of the Azetidine Heterocycle

The inherent ring strain of the four-membered azetidine ring makes it susceptible to ring-opening and rearrangement reactions, providing pathways to more complex acyclic or different heterocyclic structures.

Azetidines can undergo nucleophilic ring-opening reactions, particularly when the nitrogen atom is activated, for example, by protonation, Lewis acids, or conversion to a quaternary azetidinium salt. magtech.com.cnresearchgate.net The regioselectivity of the ring-opening is governed by the electronic and steric properties of the substituents on the ring. magtech.com.cn

In unsymmetrical azetidines, nucleophilic attack generally occurs at one of the carbon atoms adjacent to the nitrogen. For 2-aryl-substituted azetidines, Lewis acid-mediated ring-opening with alcohol nucleophiles proceeds via an Sₙ2-type pathway, leading to the formation of 1,3-amino ethers. iitk.ac.in The attack typically occurs at the benzylic carbon, which can better stabilize a partial positive charge in the transition state. magtech.com.cn For this compound, activation followed by nucleophilic attack would likely lead to cleavage of either the C2-N or C4-N bond. The presence of the hydroxyl and cyanomethyl groups at the C3 position would influence the regiochemical outcome of such a reaction.

| Azetidine Derivative | Nucleophile/Conditions | Product Type | Key Finding | Reference |

| 2-Arylazetidine-2-carboxylic acid ester-derived ammonium salts | Tetrabutylammonium halides | γ-Halo-γ-aryl-α-amino acid esters | Site-selective ring-opening to give tertiary alkyl halides. | researchgate.net |

| 2-Aryl-N-tosylazetidines | Alcohols / Lewis Acid (e.g., Cu(OTf)₂) | 1,3-Amino ethers | Highly regioselective Sₙ2-type ring-opening. | iitk.ac.in |

| Unsymmetric azetidines | Various Nucleophiles | γ-Substituted propylamines | Ring-opening is controlled by electronic and steric effects. | magtech.com.cn |

Azetidines and their derivatives can participate in or be formed by cycloaddition reactions. The [2+2] cycloaddition of an imine and a ketene (the Staudinger synthesis) is a classic method for constructing the 2-azetidinone (β-lactam) ring. mdpi.comresearchgate.net Another important photochemical [2+2] cycloaddition is the aza Paternò–Büchi reaction, where an imine and an alkene react to form an azetidine. nih.govrsc.org

Furthermore, azetidine derivatives can be used in [3+2] cycloaddition reactions. For example, azetidine nitrones, which can be synthesized from corresponding O-propargylic oximes via a copper-catalyzed rearrangement, react with alkynes to produce bicyclic adducts. acs.org The secondary amine of this compound could potentially be converted into a nitrone or another reactive intermediate capable of participating in such cycloaddition reactions, thereby serving as a building block for more complex heterocyclic systems.

| Reaction Type | Reactants | Product | Mechanism | Reference |

| [2+2] Cycloaddition (Staudinger Synthesis) | Ketene + Imine | 2-Azetidinone (β-Lactam) | Stepwise, via a zwitterionic intermediate. | mdpi.comresearchgate.net |

| [2+2] Photocycloaddition (Aza Paternò-Büchi) | Imine + Alkene | Azetidine | Photochemical excitation of the imine. | nih.govrsc.org |

| [3+2] Cycloaddition | Azetidine Nitrone + Alkyne | Bicyclic Isoxazoline | Dipolar cycloaddition. | acs.org |

Rearrangement Processes of Azetidine Scaffolds

The inherent ring strain of the azetidine core makes it susceptible to various rearrangement reactions, often leading to the formation of more stable five- or six-membered heterocyclic systems. While specific rearrangement studies on this compound are not extensively documented, the general reactivity of 3-hydroxyazetidines and related scaffolds provides significant insight into its potential transformation pathways.

One of the notable rearrangement reactions of 3-hydroxyazetidines is their conversion into 2-oxazolines. This transformation is typically initiated by a Ritter-type reaction, which involves the treatment of the alcohol with a nitrile in the presence of a strong acid. The resulting cascade reaction leads to the formation of highly substituted 2-oxazolines in good yields. This process offers a pathway to expand the chemical space from the strained azetidine ring to a more stable five-membered heterocyclic system.

Ring expansion is another significant rearrangement pathway for azetidine scaffolds. For instance, a formal [3+1] ring expansion of methylene aziridines with rhodium-bound carbenes can produce highly substituted methylene azetidines. While this is a method for synthesis, it highlights the susceptibility of small, strained nitrogen-containing rings to undergo expansion. Another approach involves the one-carbon ring expansion of aziridines to azetidines, which can be achieved with high enantioselectivity using engineered "carbene transferase" enzymes. These examples underscore the thermodynamic driving force to alleviate the ring strain of four-membered rings, suggesting that under appropriate conditions, this compound could potentially undergo ring expansion to form larger heterocyclic structures.

Furthermore, rearrangements involving alkyl shifts are common in carbocation chemistry and can be relevant to azetidine scaffolds, particularly when a carbocation is formed adjacent to the strained ring. Such rearrangements can lead to ring expansion, forming more stable five-membered rings.

| Rearrangement Type | Starting Material | Product | Key Reagents/Conditions |

| Ritter-initiated Cascade | 3-Hydroxyazetidines | 2-Oxazolines | Nitrile, Strong Acid |

| [3+1] Ring Expansion | Methylene Aziridines | Methylene Azetidines | Rhodium-bound carbenes |

| One-Carbon Ring Expansion | Aziridines | Azetidines | Engineered carbene transferase enzymes |

| Carbocation Rearrangement | Azetidine with adjacent carbocation | Ring-expanded products (e.g., pyrrolidines) | Conditions favoring carbocation formation |

General Functional Group Interconversions in Azetidine Derivatives

The hydroxyl and nitrile groups of this compound offer multiple avenues for functional group interconversions, allowing for the synthesis of a diverse range of derivatives.

The tertiary hydroxyl group can be a site for various transformations. While direct displacement can be challenging, it can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution. Alternatively, oxidation of the hydroxyl group is a potential pathway, although this would require cleavage of a carbon-carbon bond in this specific quaternary center. More commonly, the hydroxyl group can be acylated or alkylated to introduce different functional groups.

The nitrile group is a versatile functional handle that can undergo a variety of transformations:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide. This conversion is a fundamental transformation in organic synthesis.

Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH4). This provides a route to aminoethyl-substituted azetidines.

Reaction with Grignard Reagents: The addition of Grignard reagents to the nitrile group, followed by hydrolysis, leads to the formation of ketones. This allows for the introduction of various alkyl or aryl groups.

These functional group interconversions, coupled with the inherent reactivity of the azetidine ring, make this compound a valuable building block for the synthesis of more complex and functionally diverse molecules, particularly in the field of medicinal chemistry where the azetidine motif is of growing importance.

| Functional Group | Transformation | Product Functional Group | Typical Reagents |

| Hydroxyl | Acylation | Ester | Acyl chloride, anhydride |

| Hydroxyl | Alkylation | Ether | Alkyl halide, base |

| Nitrile | Hydrolysis | Carboxylic Acid | H3O+ or OH- |

| Nitrile | Hydrolysis | Amide | H2O, acid or base catalyst |

| Nitrile | Reduction | Primary Amine | LiAlH4, H2/catalyst |

| Nitrile | Grignard Reaction | Ketone | RMgX, then H3O+ |

Computational and Theoretical Investigations in Azetidine Chemistry

Molecular Modeling and Simulation Applications

Molecular modeling and simulations offer a microscopic lens through to visualize and analyze the complex world of azetidine (B1206935) derivatives. These computational techniques are crucial for predicting molecular geometries, conformational preferences, and the intricate pathways of chemical transformations.

The conformational flexibility of the azetidine ring, though limited by its strained nature, is a critical determinant of the biological activity and physical properties of its derivatives. The four-membered ring can adopt a puckered conformation, and the substituents on the ring can significantly influence this puckering. nih.gov Computational studies, employing methods such as ab initio Hartree-Fock (HF) and density functional theory (DFT), have been instrumental in mapping the potential energy surfaces of azetidine derivatives. nih.gov

These studies have revealed that the conformational preferences of azetidines are a delicate balance of steric and electronic effects. For instance, in fluorinated azetidine derivatives, the position of the fluorine atom can dictate the ring's pucker. researchgate.net Computational analysis has shown that a neutral azetidine may prefer a conformation that places the fluorine atom distant from the nitrogen, whereas protonation of the nitrogen can lead to a conformation stabilized by a C–F···N+ interaction. researchgate.net This level of detail is crucial for designing molecules with specific three-dimensional structures.

Furthermore, the conformational dynamics of substituted azetidines in solution can be investigated through these computational models. nih.govnih.gov For example, the broadening of signals in ¹H-NMR spectra of 3,3-substituted azetidines has been attributed to the dynamic conformational behavior of the ring in solution, a phenomenon that can be rationalized and explored through computational simulations. nih.gov

| Computational Method | Application in Azetidine Conformational Analysis | Key Findings |

| Ab initio Hartree-Fock (HF) | Exploration of puckered structures of the azetidine ring. nih.gov | The four-membered azetidine ring can adopt either puckered structure depending on the backbone. nih.gov |

| Density Functional Theory (DFT) | Investigation of substituent effects on ring conformation. | Fluorine substitution can significantly influence the ring pucker in azetidine derivatives. researchgate.net |

| Self-Consistent Reaction Field (SCRF) | Modeling of solvent effects on conformational preferences. nih.gov | Increased solvent polarity can lead to a higher population of specific conformations. nih.gov |

Computational chemistry provides a powerful platform for dissecting the mechanisms of reactions involving azetidines. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathways. This is particularly valuable for understanding the regioselectivity and stereoselectivity of reactions involving the strained azetidine ring.

For example, DFT calculations have been employed to understand the preference for the 4-exo-dig cyclization over the 5-endo-dig pathway in the synthesis of azetidines from ynamides. nih.gov These calculations can reveal the subtle electronic and steric factors that govern the outcome of such reactions.

In the context of photocatalyzed reactions, computational models have been developed to predict the feasibility of forming azetidines from various substrates. mit.edu By calculating frontier orbital energies, researchers can prescreen potential reactants and predict which pairs are likely to react to form the desired azetidine product. mit.edu This predictive power accelerates the discovery of new synthetic methodologies. mit.edu

Mechanistic studies have also shed light on the stability of azetidine derivatives. For instance, computational work has helped to understand the acid-mediated intramolecular ring-opening decomposition of certain N-substituted azetidines. nih.gov By modeling the reaction pathway, researchers can design more stable analogues. nih.gov

Computational Approaches in Scaffold Design and Analysis

The azetidine ring is a valuable scaffold in medicinal chemistry, offering a rigid framework that can orient substituents in well-defined spatial arrangements. Computational tools are increasingly used to design and analyze novel molecular scaffolds based on the azetidine core.

Computational algorithms can be employed to generate virtual libraries of azetidine-based compounds. These algorithms can explore a vast chemical space by systematically modifying the substitution patterns on the azetidine ring. The generated scaffolds can then be classified based on their structural features, such as shape, size, and the spatial arrangement of functional groups. This allows for the identification of novel scaffolds with desirable properties for drug discovery.

Stereochemical Characterization and Prediction

The stereochemistry of substituents on the azetidine ring is often critical for biological activity. Computational methods play a key role in both the characterization and prediction of the stereochemical outcomes of reactions involving azetidines.

For reactions that produce chiral azetidines, computational modeling can help to predict the diastereoselectivity or enantioselectivity. By calculating the energies of the diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially. This is exemplified in the diastereoselective synthesis of functionalized azetidines, where computational insights can guide the choice of reagents and reaction conditions to achieve the desired stereochemical outcome. uni-muenchen.de

Furthermore, spectroscopic techniques such as NMR are often used to determine the stereochemistry of azetidine derivatives. Computational methods can be used to predict the NMR parameters (e.g., chemical shifts and coupling constants) for different stereoisomers, aiding in the interpretation of experimental spectra and the definitive assignment of stereochemistry. researchgate.net

Enantioselective Synthesis and Enantiomeric Excess Determination Techniques

The enantioselective synthesis of chiral molecules is a critical area of research, particularly in the development of active pharmaceutical ingredients (APIs). While specific methodologies for the enantioselective synthesis of 2-(3-hydroxyazetidin-3-yl)acetonitrile are not extensively detailed in the reviewed literature, general approaches in asymmetric synthesis are well-established. Techniques such as biocatalysis and organophotocatalysis have been successfully employed for the synthesis of other chiral molecules, achieving high enantiomeric excess (e.e.). nih.govnih.gov For instance, biocatalysis using immobilized enzymes has been explored for the kinetic resolution of racemic mixtures of similar compounds, such as 3-hydroxy-3-phenylpropanonitrile. nih.gov

The determination of enantiomeric excess is a crucial step to evaluate the success of an enantioselective synthesis. A common and effective method for this is chiral High-Performance Liquid Chromatography (HPLC). nih.gov This technique allows for the direct separation and quantification of enantiomers without the need for derivatization, which is often required in other methods like gas chromatography. nih.gov

Table 1: Techniques in Enantioselective Synthesis and Analysis

| Technique | Application | Key Advantages |

| Biocatalysis | Enantioselective synthesis, kinetic resolution | High stereoselectivity, mild reaction conditions |

| Organophotocatalysis | Asymmetric synthesis | Use of visible light, metal-free catalysts |

| Chiral HPLC | Determination of enantiomeric excess | Direct analysis, high accuracy |

Molecular Docking Studies for Understanding Biocatalytic Stereoselectivity

Molecular docking is a computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of biocatalysis, docking studies are instrumental in understanding the stereoselectivity of enzymes. By simulating the interaction between a substrate, such as a derivative of this compound, and the active site of an enzyme, researchers can elucidate the factors that govern the formation of one enantiomer over the other.

Q & A

Q. What are the recommended synthetic routes for 2-(3-Hydroxyazetidin-3-yl)acetonitrile, and how can reaction parameters be optimized?

A common approach involves multi-step nucleophilic substitution or cyclization reactions. For example, acetonitrile derivatives are often synthesized using precursors like imidazo[4,5-b]pyridines, with acetonitrile as a solvent and sodium carbonate as a base to control pH . Key parameters include:

- Temperature : Maintain 0–25°C to avoid side reactions.

- Solvent selection : Acetonitrile is preferred for its polarity and miscibility with aqueous phases.

- Catalyst/base optimization : Use stoichiometric bases (e.g., Na₂CO₃) to stabilize intermediates.

Post-synthesis, purify via column chromatography and validate using HPLC with acetonitrile/water gradients to isolate peaks corresponding to the target compound .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if airborne particles are generated .

- Storage : Keep in airtight containers under inert gas (e.g., argon) at room temperature, away from light and moisture .

- Emergency protocols : In case of exposure, rinse eyes/skin with water for ≥15 minutes and seek medical evaluation .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are applicable to study the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) can model the compound’s electronic structure, focusing on:

- Hydroxyazetidine ring strain : Calculate bond angles and torsional stress to predict ring-opening reactivity .

- Nitrile group polarization : Analyze electron density maps to identify nucleophilic/electrophilic sites.

- Reaction pathways : Simulate intermediates in cycloaddition or hydrolysis reactions. Studies on analogous compounds (e.g., imidazo[4,5-b]pyridine derivatives) show that hybrid functionals like B3LYP/6-31G(d) provide accurate energy profiles .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound?

- NMR assignments : Compare experimental H/C shifts with DFT-predicted values. For example, the hydroxyazetidine proton typically appears at δ 3.5–4.5 ppm, while the nitrile carbon resonates near δ 115–120 ppm.

- IR analysis : The nitrile stretch (~2240 cm⁻¹) should dominate; overlapping peaks from OH groups (3200–3600 cm⁻¹) may require deconvolution software.

- Cross-validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and isotopic patterns .

Q. What strategies mitigate instability of this compound under basic or oxidative conditions?

- pH control : Avoid strong bases (e.g., NaOH) that may hydrolyze the nitrile group. Use buffered conditions (pH 7–8) for reactions .

- Stabilizers : Add radical scavengers (e.g., BHT) to prevent oxidation of the hydroxyazetidine moiety.

- Low-temperature storage : Store at –20°C if degradation is observed at room temperature .

Methodological and Analytical Questions

Q. What HPLC conditions are optimal for quantifying this compound and its impurities?

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile phase : Acetonitrile/water (60:40 v/v) with 0.1% trifluoroacetic acid.

- Flow rate : 1.0 mL/min; detection at 210 nm (nitrile absorption).

- Validation : Ensure resolution ≥2.0 between the target compound and related substances (e.g., hydrolysis byproducts) .

Q. How does the hydroxyazetidine group influence the compound’s reactivity in nucleophilic addition reactions?

The strained azetidine ring enhances electrophilicity at the nitrile carbon, facilitating nucleophilic attack. For example:

- Cyanoalkylation : React with Grignard reagents to form ketones or secondary alcohols.

- Cycloaddition : Participate in [3+2] cycloadditions with azides to generate tetrazoles.

Comparative studies on non-hydroxylated analogs show slower reaction kinetics, underscoring the hydroxy group’s role in stabilizing transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.